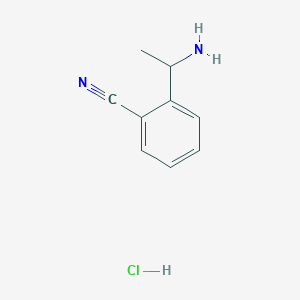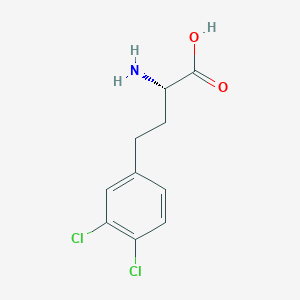
Fmoc-2,5-difluoro-L-homophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2,5-difluoro-L-homophenylalanine is a synthetic amino acid derivative It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis The compound also contains two fluorine atoms attached to the phenyl ring, making it a difluorinated analog of L-homophenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine typically involves multiple steps One common method starts with the protection of the amino group of L-homophenylalanine using the Fmoc groupThe reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of robust and scalable fluorination techniques is crucial for industrial applications .
化学反応の分析
Types of Reactions
Fmoc-2,5-difluoro-L-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of difluorinated phenyl ketones or carboxylic acids.
Reduction: Formation of difluorinated phenyl alcohols.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Fmoc-2,5-difluoro-L-homophenylalanine is used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. The difluorinated phenyl ring can impart unique properties to the resulting peptides, such as increased stability and altered electronic characteristics .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The incorporation of fluorine atoms can affect the binding affinity and specificity of peptides to their targets .
Medicine
The presence of fluorine atoms can enhance the metabolic stability and bioavailability of peptide drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of Fmoc-2,5-difluoro-L-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and peptide bond formation. The difluorinated phenyl ring can interact with molecular targets through hydrophobic interactions and hydrogen bonding. The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Fmoc-L-homophenylalanine: Similar structure but without fluorine atoms.
Fmoc-2,3-difluoro-L-homophenylalanine: Difluorinated at different positions on the phenyl ring.
Fmoc-3,4-difluoro-L-homophenylalanine: Another positional isomer with fluorine atoms at different positions.
Uniqueness
Fmoc-2,5-difluoro-L-homophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other difluorinated analogs. The specific arrangement of fluorine atoms can also affect the compound’s interactions with molecular targets, potentially leading to unique biological and chemical properties .
特性
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOCQWVOWRXWCO-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide](/img/structure/B8098802.png)










![[(1S)-3,3-difluorocyclohexyl]methanamine](/img/structure/B8098902.png)


